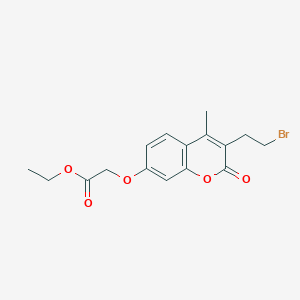

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin

Description

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin is a synthetic coumarin derivative characterized by a 4-methyl group, a carbethoxymethoxy substituent at position 7, and a 2-bromoethyl chain at position 2. Coumarins are heterocyclic compounds with a benzopyrone backbone, widely studied for their fluorescence, biological activities, and applications in medicinal chemistry . The 2-bromoethyl substituent introduces reactivity for further functionalization (e.g., nucleophilic substitution) in drug discovery or polymer chemistry .

Properties

IUPAC Name |

ethyl 2-[3-(2-bromoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO5/c1-3-20-15(18)9-21-11-4-5-12-10(2)13(6-7-17)16(19)22-14(12)8-11/h4-5,8H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVQSMDFFNLBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23982-52-7 | |

| Record name | 1-[benzyl(methyl)amino]propan-2-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin typically involves multiple steps:

Starting Material: The synthesis begins with 4-methyl-7-hydroxycoumarin.

Etherification: The hydroxyl group at the 7-position is etherified with ethyl chloroformate to introduce the carbethoxymethoxy group.

Bromination: The 2-position is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification: Techniques like recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin undergoes several types of chemical reactions:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation and Reduction: The coumarin core can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various alkyl or aryl derivatives depending on the nucleophile used.

Oxidation Products: Hydroxylated or carboxylated coumarins.

Reduction Products: Reduced coumarin derivatives with altered fluorescence properties.

Scientific Research Applications

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe in imaging studies.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin involves its interaction with biological molecules:

Molecular Targets: It can interact with enzymes, altering their activity.

Pathways: The compound may affect cellular pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Coumarin Derivatives

Key Observations:

Substituent Reactivity :

- Bromoethyl (position 3) vs. bromomethyl (position 4): The 2-bromoethyl chain in the target compound offers a longer spacer for conjugation compared to bromomethyl derivatives, which are more sterically constrained .

- Carbethoxymethoxy (position 7) vs. methoxy/ethoxy: The carbethoxymethoxy group introduces ester functionality, enhancing hydrolytic stability compared to simple alkoxy groups (e.g., methoxy in 4-bromomethyl-7-methoxycoumarin) .

Fluorescence Properties: Nitrophenoxy and ethoxy substituents at position 7 (e.g., 4-methyl-7-ethoxycoumarin) exhibit strong fluorescence (Ex/Em: 323/445 nm), whereas brominated derivatives (e.g., 4-bromomethyl-7-methoxycoumarin) may show quenching due to heavy atom effects .

Biological Activity :

- Substitution at position 4 significantly impacts receptor binding. For example, 4-methyl groups enhance α1A/D2 receptor affinity compared to 4-methoxy derivatives . The bromoethyl group in the target compound could facilitate covalent binding to biological targets.

Toxicity and Regulatory Considerations

- Hepatotoxicity: 4-Methyl-7-ethoxycoumarins are restricted in cosmetics due to hepatotoxic and carcinogenic risks .

Biological Activity

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through bromination of 4-methyl-7-(carbethoxymethoxy)coumarin using N-bromosuccinimide (NBS). The resulting compound exhibits a bromoethyl side chain which is believed to enhance its biological activity.

Antibacterial Activity

Research indicates that coumarin derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial effects of several coumarin compounds against common pathogens. The minimum inhibitory concentration (MIC) values for this compound were found to be effective against both Gram-positive and Gram-negative bacteria. For instance:

| Bacteria | MIC (µM) | Comparison |

|---|---|---|

| Staphylococcus aureus | 13.20 | Effective |

| Bacillus cereus | 6.60 | Effective |

| Escherichia coli | 25.00 | Moderate activity |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 50.37 ± 3.70 | Significant inhibition |

| HeLa | 45.00 ± 5.00 | Moderate inhibition |

| HCT-116 | 60.00 ± 4.50 | Moderate inhibition |

Molecular docking studies revealed interactions with topoisomerase I, indicating a mechanism of action that disrupts cancer cell proliferation.

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which help mitigate oxidative stress in biological systems. The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay:

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | 30.00 | Better than ascorbic acid |

This suggests that the compound not only has potential therapeutic benefits in combating bacterial infections and cancer but also plays a role in reducing oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of coumarin derivatives in clinical settings:

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with coumarin derivatives led to significant improvements in infection resolution compared to standard antibiotic therapy.

- Cancer Treatment : In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound induced apoptosis and cell cycle arrest, suggesting their potential use in chemotherapy regimens.

- Oxidative Stress Reduction : Research involving animal models indicated that administration of coumarin derivatives resulted in reduced markers of oxidative stress, supporting their use as dietary supplements for health promotion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.